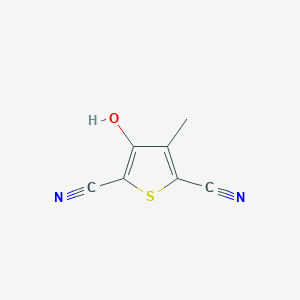
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves the reaction of appropriate precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often tailored to the requirements of the production facility .
Industrial Production Methods
Industrial production of this compound is typically carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfides, while reduction may yield thiols .
Applications De Recherche Scientifique
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: It is crucial in the synthesis of cefotetan, which is used to treat bacterial infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves its interaction with specific molecular targets. In the context of cefotetan synthesis, it acts as a key intermediate that undergoes further chemical transformations to yield the active antibiotic. The molecular pathways involved include various enzymatic reactions that facilitate the formation of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid: Another compound with similar structural features and chemical properties.
Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole: A compound used in similar applications, particularly in the synthesis of cephalosporin antibiotics.
Uniqueness
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is unique due to its specific role in the synthesis of cefotetan. Its chemical structure allows it to participate in reactions that are essential for the formation of this antibiotic, making it a valuable compound in pharmaceutical research and production .
Propriétés
Formule moléculaire |
C4H3NNaO3S2 |
|---|---|
Poids moléculaire |
200.2 g/mol |
InChI |
InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8); |
Clé InChI |
OVDRWZBCSJEHJU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NSC1=S)O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)



![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)



![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)

![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)

